2,3-Dichloropropyl 3,4-dihydroxybenzoate
Description
2,3-Dichloropropyl 3,4-dihydroxybenzoate (CAS: 5438-43-7) is a benzoic acid derivative characterized by a 3,4-dihydroxy-substituted aromatic ring esterified with a 2,3-dichloropropyl group. This compound, also known as NSC16687, is utilized in pharmacological research, synthetic chemistry, and as a reference standard .
Properties
CAS No. |
5438-43-7 |
|---|---|
Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,3-dichloropropyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c11-4-7(12)5-16-10(15)6-1-2-8(13)9(14)3-6/h1-3,7,13-14H,4-5H2 |
InChI Key |
XCQITELFZQNIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC(CCl)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,3-dichloropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dichloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloropropyl 3,4-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,3-Dichloropropyl 3,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The dihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals, while the dichloropropyl group can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Positional Isomers of Dihydroxybenzoates
The position of hydroxyl groups on the benzene ring significantly influences chemical reactivity and biological interactions:
Key Findings :
- The 3,4-dihydroxy configuration in the target compound prevents recognition by GRDC, which acts on 2,3- and 2,6-dihydroxybenzoates .
- Unlike 3,4-dihydroxybenzoate (protocatechuate), the esterified form in the target compound likely reduces its susceptibility to degradation by protocatechuate 3,4-dioxygenase .
Dichloropropyl-Containing Esters
The dichloropropyl group impacts solubility and bioactivity:
Key Findings :
- The benzoate backbone in the target compound enhances aromatic interactions compared to aliphatic esters like 2,3-dichloropropyl decanoate .
- Phosphate esters (e.g., tris(2,3-dichloropropyl) phosphate) exhibit higher thermal stability and flammability applications, unlike the target compound’s pharmacological focus .
Functional Group Analogues
Substituent type and electronic effects modulate activity:
Key Findings :
- Nitro groups (as in 2NBA) confer distinct electronic effects, enabling specific bioreporter activation absent in hydroxy-substituted compounds .
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